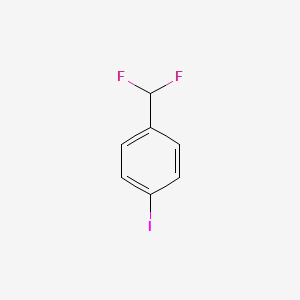

1-(Difluoromethyl)-4-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2I/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDZNKPELBMONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 1-(Difluoromethyl)-4-iodobenzene

Abstract: This technical guide provides an in-depth analysis of the synthetic pathways to 1-(difluoromethyl)-4-iodobenzene, a pivotal building block for pharmaceutical and materials science research. The difluoromethyl (CHF₂) group is increasingly recognized for its role as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl and thiol functionalities, making its efficient introduction a key challenge in modern organic synthesis.[1][2] This document details field-proven methodologies, focusing on transition-metal-catalyzed cross-coupling and photoredox-mediated radical reactions. Each section explains the underlying chemical principles, provides validated step-by-step protocols, and discusses the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Difluoromethyl Group

In the landscape of drug discovery and development, the strategic incorporation of fluorine atoms can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention. It can serve as a bioisostere for alcohol and thiol groups and act as a lipophilic hydrogen bond donor, enhancing metabolic stability and membrane permeability.[1][2] The target molecule, this compound, is a highly versatile intermediate. The aryl iodide moiety provides a reactive handle for a multitude of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of the difluoromethylbenzene scaffold into complex molecular architectures.

This guide moves beyond a simple recitation of procedures. It is designed to provide researchers with a robust conceptual framework for selecting and executing the optimal synthesis, grounded in mechanistic understanding and practical, validated protocols.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached via several distinct strategies. The choice of method depends on factors such as starting material availability, scalability, functional group tolerance, and the desired level of operational simplicity. The primary routes involve the direct difluoromethylation of an iodoarene precursor, a transformation that has been advanced significantly by modern catalytic methods.

Method 1: Transition-Metal-Catalyzed Cross-Coupling

Transition-metal catalysis represents one of the most robust and widely adopted strategies for forming C(sp²)–CF₂H bonds. These methods typically involve the coupling of an aryl halide with a suitable difluoromethylating agent, mediated by a nickel or copper catalyst.

3.1. Mechanistic Rationale: The Catalytic Cycle

The generally accepted mechanism for nickel-catalyzed cross-coupling proceeds through a Ni(0)/Ni(II) or a related Ni(I)/Ni(III) cycle. The causality is as follows:

-

Oxidative Addition: A low-valent Nickel(0) species, generated in situ from a Ni(II) precatalyst and a reductant (e.g., Zinc powder), undergoes oxidative addition into the C–I bond of the aryl iodide. This is the activation step, forming a Ni(II)-aryl intermediate.

-

Transmetalation or Radical Capture: A difluoromethyl group is transferred to the nickel center. This can occur via transmetalation from an organometallic reagent (like a difluoromethyl zinc complex) or by the capture of a difluoromethyl radical by the Ni(II)-aryl complex, which generates a Ni(III) intermediate.[3]

-

Reductive Elimination: The aryl and difluoromethyl groups couple, and the desired product is eliminated from the nickel center, regenerating the catalytically active low-valent nickel species to continue the cycle.

The choice of ligand is critical; tridentate ligands like terpyridine are pivotal for directing the reactivity and stabilizing the nickel intermediates.[3]

3.2. Key Reagents & Protocols

A significant breakthrough in this area was the development of stable, isolable difluoromethyl zinc reagents, which circumvent the need to handle gaseous or unstable precursors.[4] Copper-catalyzed approaches using these zinc reagents have also proven highly effective.[5][6]

Protocol 1: Copper-Catalyzed Difluoromethylation with a (Difluoromethyl)zinc Reagent

This protocol is adapted from the work of Mikami and co-workers, who demonstrated the first copper-catalyzed difluoromethylation of aryl iodides using a (difluoromethyl)zinc reagent.[5][6]

Reagents & Equipment:

-

This compound

-

(DMPU)₂Zn(CF₂H)₂ (Bis(1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone))di(difluoromethyl)zinc

-

Copper(I) iodide (CuI)

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), anhydrous

-

Schlenk flask, magnetic stirrer, argon supply, standard glassware

Procedure:

-

Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodobenzene (1.0 mmol, 1.0 equiv.), (DMPU)₂Zn(CF₂H)₂ (2.0 mmol, 2.0 equiv.), and Copper(I) iodide (0.1 mmol, 10 mol%).

-

Solvent Addition: Add anhydrous DMPU (5.0 mL) via syringe.

-

Reaction: Stir the resulting mixture at 60 °C for 24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

| Substrate | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 2-iodobenzoate | 10 mol% CuI | 60 | 24 | 90 | [5] |

| 4-Iodonitrobenzene | 10 mol% CuI | 60 | 24 | 85 | [5] |

| 4-Iodobenzonitrile | 10 mol% CuI | 60 | 24 | 78 | [5] |

Method 2: Visible-Light Photoredox Catalysis

Photoredox catalysis has emerged as a powerful platform for generating radicals under exceptionally mild conditions, enabling transformations that are challenging with traditional thermal methods.[7] For difluoromethylation, this strategy involves the single-electron reduction of a suitable precursor to generate a difluoromethyl radical (•CF₂H), which is then trapped by the aryl iodide.[7][8]

4.1. Mechanistic Rationale: The Photoredox Cycle

A typical photoredox cycle for this transformation operates as follows:

-

Photoexcitation: A photocatalyst (PC), often an Iridium or Ruthenium complex, absorbs visible light to reach an excited state (*PC).

-

Single Electron Transfer (SET): The excited photocatalyst is a potent reductant. It can transfer an electron to a difluoromethyl radical precursor (e.g., NaSO₂CF₂H or a sulfonium salt), causing it to fragment and release the •CF₂H radical.[8][9] The photocatalyst is oxidized in the process (PC⁺).

-

Radical Addition: The highly reactive •CF₂H radical adds to the aromatic ring of 4-iodobenzene.

-

Catalyst Regeneration: A sacrificial electron donor in the reaction mixture reduces the oxidized photocatalyst (PC⁺) back to its ground state (PC), closing the catalytic loop.

4.2. Key Reagents & Protocols

A variety of stable, solid difluoromethyl radical precursors are commercially available, with sodium difluoromethanesulfinate (NaSO₂CF₂H) and zinc difluoromethylsulfinate (Zn(SO₂CF₂H)₂, DFMS) being among the most common.[1] Metallaphotoredox catalysis, which merges photoredox with nickel catalysis, offers another powerful approach for coupling aryl bromides and iodides with sources like bromodifluoromethane.[2][10]

Protocol 2: Metallaphotoredox Difluoromethylation of an Aryl Halide

This protocol is based on the work of MacMillan and colleagues, which demonstrates a dual nickel/photoredox catalytic system.[2][10]

Reagents & Equipment:

-

4-Iodobenzene (or 4-bromobenzene)

-

Bromodifluoromethane (CF₂HBr)

-

Tris(trimethylsilyl)silane ((TMS)₃SiH)

-

[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (Photocatalyst)

-

NiBr₂·dtbbpy (Nickel precatalyst)

-

2,6-Lutidine

-

1,2-Dimethoxyethane (DME), anhydrous

-

Schlenk tube or vial, magnetic stirrer, blue LED light source, argon supply

Procedure:

-

Setup: In a glovebox, add the photocatalyst (1 mol%), NiBr₂·dtbbpy (5 mol%), and 4-iodobenzene (0.5 mmol, 1.0 equiv.) to a Schlenk tube.

-

Reagent Addition: Add anhydrous DME (5.0 mL), 2,6-lutidine (1.0 mmol, 2.0 equiv.), and (TMS)₃SiH (0.525 mmol, 1.05 equiv.).

-

CF₂HBr Addition: Seal the tube, remove from the glovebox, and add bromodifluoromethane (1.0 mmol, 2.0 equiv.) via a cooled syringe or by bubbling the gas through the solution.

-

Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED lamp and stir at room temperature for 18 hours.

-

Work-up & Purification: After the reaction, follow a standard aqueous work-up, extraction with an organic solvent, and purification by flash column chromatography to isolate the product.

Safety and Reagent Handling

-

Fluorinating Agents: Many difluoromethylating agents and their precursors can be toxic or corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Organometallic Reagents: Zinc and nickel compounds can be pyrophoric or moisture-sensitive. All reactions involving these reagents should be conducted under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.

-

Pressurized Gases: Reagents like bromodifluoromethane are gases and must be handled with appropriate regulators and safety precautions.[11] Over-pressurization of sealed vessels is a significant hazard.

-

Metabolism: It is important to note that while the C-F bond is strong, metabolic processes can lead to its cleavage, potentially releasing fluoride ions, which may have toxicological implications.[12]

Conclusion and Future Outlook

The synthesis of this compound is readily achievable through several modern and robust synthetic methods. For general applicability and scalability, transition-metal-catalyzed cross-coupling using stable zinc reagents offers a reliable and high-yielding pathway. For substrates with sensitive functional groups that may not tolerate thermal conditions, visible-light photoredox catalysis provides an exceptionally mild and powerful alternative.

Future developments in this field will likely focus on expanding the substrate scope, reducing catalyst loadings, and developing more sustainable and cost-effective difluoromethylating agents. The continued innovation in catalytic C–F bond formation ensures that valuable building blocks like this compound will become even more accessible to the broader scientific community, accelerating discovery in medicine and materials.

References

-

Photocatalytic radical difluoromethylation and cyclization by using sodium difluoromethanesulfinate. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Du, W., et al. (2023). Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Science China Chemistry. [Link]

-

State of knowledge in photoredox-catalysed direct difluoromethylation. (2022). Organic Chemistry Frontiers. [Link]

-

Miao, W., et al. (2021). Nickel-Catalyzed Reductive 2-Pyridination of Aryl Iodides with Difluoromethyl 2-Pyridyl Sulfone. Organic Chemistry Portal. [Link]

-

Visible-light photoredox-catalyzed radical aryldifluoromethylation of N-arylacrylamides with S-(difluoromethyl)sulfonium salt. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

Miao, W., et al. (2021). Nickel-Catalyzed Reductive 2-Pyridination of Aryl Iodides with Difluoromethyl 2-Pyridyl Sulfone. Organic Letters, 23(3), 711-715. [Link]

-

Tian, Y., et al. (2025). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Iodides and Trifluoromethyl Oxirane. ResearchGate. [Link]

-

Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. (n.d.). Nature Communications. [Link]

-

Fujikawa, K., et al. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(13), 3226-3229. [Link]

-

Bacauanu, V., et al. (2018). Metallaphotoredox Difluoromethylation of Aryl Bromides. Angewandte Chemie International Edition, 57(38), 12543-12548. [Link]

-

Synthesis and Application of Well-Defined Fluoroalkyl Zinc Complexes. (2025). ResearchGate. [Link]

-

Visible-light photoredox-catalyzed radical aryldifluoromethylation of N-arylacrylamides with S-(difluoromethyl)sulfonium salt. (n.d.). OUCI. [Link]

-

Photoredox Catalysis in Difluoromethylation. (n.d.). Scribd. [Link]

-

Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. [Link]

-

Photoredox catalyzed generation of difluoromethyl radical from (Phenylsulfonyl)difluoromethyl sulfonium salt: Access to difluoromethylated compounds. (2025). American Chemical Society. [Link]

-

Bour, J. R., et al. (2018). Synthesis, Reactivity, and Catalytic Applications of Isolable (NHC)Cu(CHF₂) Complexes. Organometallics, 37(21), 3857-3861. [Link]

-

Bacauanu, V., et al. (2018). Metallaphotoredox Difluoromethylation of Aryl Bromides. SciSpace. [Link]

-

Wolstenhulme, J. R. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 963-967. [Link]

-

Gouverneur, V., & Trabanco, A. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8247. [Link]

- Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid. (2020).

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2025). Journal of the American Chemical Society. [Link]

Sources

- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Visible-light photoredox-catalyzed radical aryldifluoromethylation of N-arylacrylamides with S-(difluoromethyl)sulfonium salt - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Difluoromethyl)-4-iodobenzene

Introduction: The Strategic Importance of the Difluoromethyl Group in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for optimizing molecular properties. Among the array of fluorinated motifs, the difluoromethyl (-CHF₂) group holds a privileged position. It serves as a unique bioisostere for common functional groups like hydroxyl (-OH) and thiol (-SH), capable of acting as a lipophilic hydrogen bond donor.[1][2] This duality allows it to enhance binding affinity to biological targets while simultaneously improving metabolic stability and membrane permeability—critical hurdles in drug development.[1][3]

1-(Difluoromethyl)-4-iodobenzene is a key building block that provides a direct route to introduce the valuable -CHF₂ moiety into complex molecular architectures. The presence of the iodine atom at the para position offers a versatile handle for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[4] Understanding the precise physicochemical properties of this reagent is therefore not merely an academic exercise; it is a prerequisite for its effective and reproducible application in the synthesis of next-generation therapeutics. This guide provides an in-depth analysis of these properties, grounded in experimental data and established scientific principles, to empower researchers in their synthetic endeavors.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. For this compound, these properties provide the initial framework for its application.

Identity and Structure

The unambiguous identification of a chemical entity is the first step in any scientific investigation. The structure consists of a benzene ring substituted with a difluoromethyl group and an iodine atom at positions 1 and 4, respectively.

Caption: Molecular structure of this compound.

Table 1: Core Compound Identifiers

| Property | Value | Source |

| CAS Number | 1214372-82-3 | [5][6] |

| Molecular Formula | C₇H₅F₂I | [5][6] |

| Molecular Weight | 254.02 g/mol | [5][6] |

| PubChem CID | 46311737 | [5] |

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical state, solubility, and spectroscopic fingerprint is essential for its handling, purification, and characterization.

Quantitative Physical Properties

The physical properties are heavily influenced by the interplay between the heavy iodine atom and the polar, electron-withdrawing difluoromethyl group.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes |

| Appearance | Light brown liquid | [4] (Analog) |

| Boiling Point | ~185-186 °C (at 745 mmHg) | Value for the analogous 1-iodo-4-(trifluoromethyl)benzene.[4] The -CHF₂ group may slightly alter this value. |

| Density | ~1.851 g/mL (at 25 °C) | Value for the analogous 1-iodo-4-(trifluoromethyl)benzene.[4] |

| Storage Temperature | Room Temperature / Refrigerated | Store in a cool, dry, well-ventilated area away from light and incompatible materials like strong oxidizing agents.[7][8][9] |

Spectroscopic Profile

Spectroscopic analysis provides an unassailable confirmation of molecular structure. For this compound, NMR, IR, and MS are the primary tools for verification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), appearing as doublets due to coupling with adjacent protons. The single proton on the difluoromethyl group will appear as a characteristic triplet (δ 6.5-7.0 ppm) due to coupling with the two equivalent fluorine atoms (J-coupling).

-

¹⁹F NMR: The fluorine spectrum will display a doublet centered around δ -90 to -110 ppm, arising from coupling with the single proton of the difluoromethyl group.[10]

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the iodine being significantly shielded. The carbon of the -CHF₂ group will appear as a triplet due to C-F coupling.

-

-

Infrared (IR) Spectroscopy: Key vibrational modes will be apparent. Strong C-F stretching bands will be prominent in the 1000-1100 cm⁻¹ region. C-H stretching from the aromatic ring will be observed around 3000-3100 cm⁻¹, and C=C ring stretching will appear in the 1450-1600 cm⁻¹ range.

-

Mass Spectrometry (MS): The mass spectrum will show a clear molecular ion peak (M⁺) at m/z 254. The isotopic pattern will be characteristic of a molecule containing one iodine atom. Common fragmentation patterns would involve the loss of iodine (I) and the difluoromethyl (CHF₂) group.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the characterization of this compound must follow a logical and self-validating workflow. The results from one technique should corroborate the others.

Caption: A self-validating workflow for the comprehensive characterization of this compound.

Protocol 1: NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution ¹H and ¹⁹F NMR spectra for structural confirmation.

Causality: Chloroform-d (CDCl₃) is chosen as the solvent for its excellent ability to dissolve nonpolar aromatic compounds and its single deuterium signal for spectrometer locking. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, defining the 0 ppm reference point.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

-

Dissolution: Gently swirl the vial until the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Spectrometer Setup: Insert the tube into the spectrometer. Lock the spectrometer onto the deuterium signal of CDCl₃.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition (¹H): Acquire the proton spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Acquisition (¹⁹F): Switch the spectrometer to the fluorine channel and acquire the fluorine spectrum. A proton-decoupled experiment is standard.

-

Processing: Fourier transform the acquired data, phase correct the spectra, and calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Safety, Handling, and Reactivity

4.1. Safety and Handling

As with many halogenated aromatic compounds, appropriate safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., neoprene or PVC), and a lab coat.[9]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7][9] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition and strong oxidizing agents.[7][8]

-

First Aid:

4.2. Chemical Reactivity and Applications

The true utility of this compound lies in its reactivity, which is dominated by the carbon-iodine bond. This bond is susceptible to a variety of powerful C-C and C-heteroatom bond-forming reactions, making it a valuable building block in multi-step syntheses.

Caption: A generalized scheme for the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.

This reactivity profile allows for the efficient incorporation of the difluoromethyl-phenyl moiety into a diverse range of molecular scaffolds, a strategy frequently employed in the synthesis of novel pharmaceutical candidates and agrochemicals.[12]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists and drug development professionals. Its physicochemical properties are a direct consequence of the unique electronic contributions of its iodo and difluoromethyl substituents. A thorough understanding of its spectroscopic signature, handling requirements, and reactivity is paramount for leveraging its full potential. This guide has synthesized the critical data and protocols necessary to empower researchers to use this valuable building block with confidence, precision, and safety, ultimately accelerating the discovery of new and impactful molecules.

References

-

Ferreira, B. L., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

LabSolutions. (n.d.). This compound. LabSolutions. [Link]

-

PubChem. (n.d.). 1-(Difluoromethoxy)-4-iodobenzene. National Center for Biotechnology Information. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene. [Link]

-

Safety Data Sheet. (2024). 1,2-Difluoro-4-iodobenzene. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Difluorobenzene, 99+%. Cole-Parmer. [Link]

-

Supporting Information. (n.d.). General procedure for the synthesis of compounds. [Link]

-

Supporting Information. (n.d.). ¹H-NMR and ¹³C-NMR Spectra. [Link]

-

MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

-

PubChem. (n.d.). 4-Fluoroiodobenzene. National Center for Biotechnology Information. [Link]

-

Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

-

PubChem. (n.d.). 1-(Difluoromethyl)-4-iodo-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

- Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

ResearchGate. (n.d.). A method for synthesis of polysubstituted 4-difluoromethyl and perfluoroalkyl pyrazoles. ResearchGate. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | 1214372-82-3 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. mdpi.com [mdpi.com]

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

An In-depth Technical Guide to 1-(difluoromethyl)-4-iodobenzene (CAS 1214372-82-3): A Keystone Building Block in Modern Drug Discovery

In the landscape of modern drug development, the strategic incorporation of fluorinated moieties has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by fluorine and its derivatives can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profile. Among the arsenal of fluorine-containing groups, the difluoromethyl (–CHF₂) group has emerged as a particularly valuable substituent. It uniquely functions as a lipophilic hydrogen bond donor, capable of acting as a bioisostere for common functional groups like hydroxyls and thiols, while enhancing metabolic robustness.[1][2]

This guide focuses on this compound, a versatile bifunctional building block that masterfully combines the advantageous properties of the difluoromethyl group with the synthetic flexibility of an aryl iodide. The carbon-iodine bond serves as a highly reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its properties, synthesis, reactivity, and critical applications in the synthesis of advanced pharmaceutical intermediates.

Physicochemical and Structural Properties

This compound is a strategically designed reagent for introducing the difluoromethylphenyl scaffold into target molecules. Its core structure features a benzene ring substituted at the 1- and 4-positions with a difluoromethyl group and an iodine atom, respectively. This arrangement provides a powerful platform for synthetic diversification.

| Property | Value | Source(s) |

| CAS Number | 1214372-82-3 | [3][4] |

| Molecular Formula | C₇H₅F₂I | [3][4] |

| Molecular Weight | 254.02 g/mol | [3][4] |

| IUPAC Name | This compound | [5] |

| MDL Number | MFCD14698605 | [3][4] |

| InChI Key | MLDZNKPELBMONG-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC(=CC=C1C(F)F)I | [5] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [6] |

The Difluoromethyl Group: A Bioisosteric Game-Changer

The utility of this compound is fundamentally rooted in the unique characteristics of the –CHF₂ group. Unlike its trifluoromethyl (–CF₃) counterpart, the difluoromethyl group possesses a hydrogen atom capable of forming hydrogen bonds, a critical interaction for molecular recognition at biological targets.[7]

Key Attributes of the Difluoromethyl Group:

-

Lipophilic Hydrogen Bond Donor: The –CHF₂ group can act as a hydrogen bond donor on a scale similar to thiophenols and anilines.[2] This allows it to serve as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, often with the added benefit of improved metabolic stability.[1]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethyl group highly resistant to oxidative metabolism.[8] Replacing a metabolically vulnerable methyl or methoxy group with –CHF₂ is a well-established strategy to increase a drug's half-life and reduce patient dosing.[1][8]

-

Modulation of Lipophilicity: The difluoromethyl group increases lipophilicity, which can improve a compound's ability to permeate cell membranes and access its biological target.[8] This property can be finely tuned, as the lipophilicity increase is more moderate compared to the trifluoromethyl group.[1][2]

Caption: Key properties of the difluoromethyl group in medicinal chemistry.

Synthesis and Manufacturing

While multiple proprietary methods exist for the synthesis of this compound, a common and logical laboratory-scale approach involves the direct difluoromethylation of a suitable 4-iodophenyl precursor. One plausible route begins with 4-iodobenzaldehyde.

Illustrative Synthetic Workflow: Deoxofluorination

This method leverages modern fluorination chemistry to convert a carbonyl group into the desired difluoromethyl moiety.

Caption: Plausible synthesis via deoxofluorination of 4-iodobenzaldehyde.

Experimental Protocol: Synthesis via Deoxofluorination

Disclaimer: This protocol is illustrative and should be adapted and optimized based on laboratory safety standards and specific reagent choices. All work should be conducted in a well-ventilated fume hood.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a thermometer, add 4-iodobenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Cooling: Cool the resulting solution to -10 °C using an appropriate cooling bath.

-

Reagent Addition: Slowly add a solution of a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) (1.2 eq), in anhydrous DCM via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, carefully cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity: A Hub for Cross-Coupling

The primary synthetic utility of this compound lies in the high reactivity of its carbon-iodine bond. Aryl iodides are premium substrates for palladium-catalyzed cross-coupling reactions due to their facility in undergoing oxidative addition, often allowing for milder reaction conditions and lower catalyst loadings compared to the corresponding bromides or chlorides.[9][10]

Caption: Key cross-coupling reactions of this compound.

Protocol: Suzuki-Miyaura Coupling

This reaction is a cornerstone for forming carbon-carbon bonds, enabling the connection of the difluoromethylphenyl moiety to other aryl, heteroaryl, or vinyl groups.[9][11]

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic mixture with water and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the coupled product.

Protocol: Buchwald-Hartwig Amination

This reaction is paramount for synthesizing aryl amines, a common structural motif in pharmaceuticals.[12][13][14]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C. Stir for the required time (typically 4-24 hours), monitoring by LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate and purify the crude product by flash chromatography to isolate the desired N-aryl product.

Applications in Drug Discovery Programs

The difluoromethylphenyl motif, readily installed using this compound, is present in numerous clinical and preclinical drug candidates. Its incorporation has led to significant improvements in potency and pharmacokinetic properties.

-

CNS Disorders: In the development of antagonists for the 5-HT₆ receptor, a target for cognitive enhancement in Alzheimer's disease, the introduction of a difluoromethyl group onto an indole scaffold led to a tenfold increase in binding affinity compared to the non-fluorinated parent compound.[15]

-

Thrombosis: A potent P2Y₁ antagonist for treating ischemic stroke and myocardial infarction, featuring an imidazo[1,5-a]pyrazine core, was developed with a difluoromethyl group. This compound demonstrated significantly improved brain exposure and anti-ischemic efficacy in animal models.[16]

-

Oncology & Inflammation: The difluoromethyl group has been incorporated into various kinase inhibitors and anti-inflammatory agents to block metabolic hotspots and improve drug-like properties.[17]

Safety and Handling

Proper handling of this compound is essential. Users should consult the full Safety Data Sheet (SDS) from the supplier before use.

| Safety Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed. May cause skin and eye irritation. | [5][18] |

| Precautionary Statements | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [5][19] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [19] |

| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. | [19] |

Conclusion

This compound stands as a testament to the power of rational reagent design in modern organic synthesis and medicinal chemistry. It provides a direct and efficient gateway to installing the synthetically valuable difluoromethylphenyl scaffold into complex molecules. The combination of the bioisosteric and metabolism-enhancing properties of the –CHF₂ group with the versatile reactivity of the C-I bond makes this compound a high-value building block for drug discovery programs. By leveraging well-established cross-coupling methodologies, researchers can rapidly generate novel analogues with potentially superior efficacy, selectivity, and pharmacokinetic profiles, accelerating the journey toward next-generation therapeutics.

References

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

- ChemicalBook. This compound | 1214372-82-3.

- Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective.

- ChemicalBook. 1214372-82-3 | CAS DataBase.

- ResearchGate. The F‐Difluoromethyl Group: Challenges, Impact and Outlook.

- AMERICAN ELEMENTS. This compound | CAS 1214372-82-3.

- ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.

- BLD Pharm. 1214372-82-3|this compound.

- PubChem. 1-(Difluoromethoxy)-4-iodobenzene | C7H5F2IO | CID 2737008.

- Fisher Scientific. SAFETY DATA SHEET - 1,2-Difluoro-4-iodobenzene.

- Wikipedia. Buchwald–Hartwig amination.

- Chemistry LibreTexts. Buchwald-Hartwig Amination.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- PubMed. Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT 6 R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies.

- ResearchGate. Results for the Suzuki-Miyaura reactions between a para-dihalobenzene....

- PubMed. Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5- a]pyrazin-8-(7 H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction.

- ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline....

- ResearchGate. Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene.

- BenchChem. Application Notes and Protocols: Difluoromethanol in Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 1214372-82-3 [chemicalbook.com]

- 4. 1214372-82-3 | CAS DataBase [chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. 1214372-82-3|this compound|BLD Pharm [bldpharm.com]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT6R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5- a]pyrazin-8-(7 H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 1-(Difluoromethoxy)-4-iodobenzene | C7H5F2IO | CID 2737008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the NMR Spectral Data of 1-(difluoromethyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1-(difluoromethyl)-4-iodobenzene, a compound of significant interest in medicinal chemistry and drug development. The difluoromethyl group is a key structural motif that can modulate the physicochemical and pharmacokinetic properties of bioactive molecules. A thorough understanding of its spectral characteristics is paramount for unambiguous structure elucidation and quality control. This guide presents a detailed examination of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, including chemical shifts, coupling constants, and multiplicity analysis. Furthermore, a detailed experimental protocol for acquiring high-quality NMR data for fluorinated aromatic compounds is provided, ensuring reproducibility and accuracy in your own research endeavors.

Introduction: The Significance of the Difluoromethyl Group in Drug Discovery

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The difluoromethyl (CHF₂) group, in particular, has emerged as a valuable bioisostere for hydroxyl, thiol, and hydroxymethyl groups. Its unique electronic properties and moderate lipophilicity can lead to improved metabolic stability, enhanced binding affinity, and modulated pKa values of parent molecules. This compound serves as a crucial building block for the synthesis of more complex pharmaceutical agents, making a detailed understanding of its NMR spectral features essential for synthetic chemists and analytical scientists.

This guide will delve into the intricacies of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, providing the foundational knowledge required for its confident identification and characterization.

NMR Spectral Analysis of this compound

The structural features of this compound give rise to a distinct and informative set of NMR spectra. The presence of the difluoromethyl group, with its spin-active ¹⁹F nuclei, introduces characteristic splitting patterns in both the ¹H and ¹³C NMR spectra due to heteronuclear coupling.

¹H NMR Spectrum

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the single proton of the difluoromethyl group.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.84 | d | 8.5 | H-3, H-5 |

| 7.30 | d | 8.5 | H-2, H-6 |

| 6.65 | t | 56.5 | CHF₂ |

The aromatic region displays a typical AA'BB' system for a 1,4-disubstituted benzene ring. The protons ortho to the iodine atom (H-2 and H-6) are shifted upfield compared to the protons ortho to the electron-withdrawing difluoromethyl group (H-3 and H-5).

The most notable feature is the signal for the difluoromethyl proton at approximately 6.65 ppm. This proton is coupled to the two adjacent fluorine atoms, resulting in a triplet multiplicity with a large ²JHF coupling constant of around 56.5 Hz. This large geminal coupling is a hallmark of the CHF₂ group.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon of the difluoromethyl group and the aromatic carbons exhibit characteristic couplings to the fluorine atoms.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 138.5 | s | - | C-4 |

| 132.2 | t | 22.1 | C-1 |

| 128.8 | t | 5.8 | C-2, C-6 |

| 128.1 | s | - | C-3, C-5 |

| 112.5 | t | 240.1 | CHF₂ |

| 99.8 | s | - | C-4 (ipso-I) |

The carbon of the difluoromethyl group (CHF₂) appears as a triplet around 112.5 ppm with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240.1 Hz. The ipso-carbon attached to the difluoromethyl group (C-1) also appears as a triplet due to a two-bond coupling (²JCF) of about 22.1 Hz. The ortho-carbons (C-2 and C-6) show a smaller triplet splitting (³JCF) of around 5.8 Hz. The carbon atom bearing the iodine (C-4) is significantly shielded, appearing at approximately 99.8 ppm.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is often the most informative for fluorinated compounds. For this compound, it provides a direct observation of the fluorine environment.

Table 3: ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -110.2 | d | 56.5 | CHF₂ |

The ¹⁹F NMR spectrum shows a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal appears as a doublet due to coupling with the geminal proton (²JHF), with a coupling constant of approximately 56.5 Hz. The chemical shift of around -110.2 ppm is characteristic for a difluoromethyl group attached to an aromatic ring.

Spin-Spin Coupling Network

The observed coupling patterns provide a clear picture of the connectivity within the molecule. The following diagram illustrates the key spin-spin coupling interactions in this compound.

Caption: Spin-spin coupling network in this compound.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality and reproducible NMR data for this compound and similar fluorinated compounds, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample and has minimal overlapping signals in the regions of interest. Chloroform-d (CDCl₃) is a common choice. For temperature-sensitive studies, acetone-d₆ or toluene-d₈ may be more suitable.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference of CFCl₃ or an internal standard such as trifluorotoluene can be used.

-

Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra. Specific parameters may need to be optimized based on the spectrometer and experimental goals.

Caption: General workflow for NMR data acquisition.

3.2.1. ¹H NMR Spectroscopy

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 10-12 ppm, centered around 5 ppm.

-

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

3.2.2. ¹³C NMR Spectroscopy

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.

-

Number of Scans: A higher number of scans (e.g., 128 to 1024) will be required to achieve a good signal-to-noise ratio.

3.2.3. ¹⁹F NMR Spectroscopy

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum if desired. However, the coupled spectrum is valuable for confirming the CHF₂ group.

-

Spectral Width: A wide spectral width of at least 200 ppm is recommended initially to ensure all fluorine signals are captured. For this specific compound, a narrower window around -110 ppm can be used.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: 16 to 64 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus.

3.2.4. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ¹⁹F) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Carefully phase the spectra to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Reference the spectra to the internal standard (TMS for ¹H and ¹³C at 0.00 ppm).

Conclusion

This technical guide has provided a detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectral data of this compound. The characteristic chemical shifts, multiplicities, and coupling constants presented herein serve as a reliable reference for the identification and structural confirmation of this important synthetic building block. By following the outlined experimental protocol, researchers can confidently acquire high-quality NMR data for this and other fluorinated molecules, contributing to the advancement of drug discovery and development programs.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Parella, T. (2013). NMR Chemical Shifts of Trace Impurities: Industrially Common Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmacist. Magnetic Resonance in Chemistry, 51(8), 435-442. [Link]

- Gunther, H. (2013).

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported ¹⁹F NMR Chemical Shifts, 1951 to Mid-1967. Wiley-Interscience.

An In-depth Technical Guide to 1-(Difluoromethyl)-4-iodobenzene: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Difluoromethyl Group in Medicinal Chemistry

In the landscape of modern drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Among the various fluorinated moieties, the difluoromethyl (-CHF2) group holds a unique and advantageous position. Unlike its trifluoromethyl (-CF3) counterpart, the -CHF2 group is a lipophilic hydrogen bond donor, a characteristic that allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. This bioisosterism enables the modulation of a molecule's interaction with biological targets, often leading to enhanced binding affinity and specificity.

1-(Difluoromethyl)-4-iodobenzene is a key building block that provides a versatile platform for introducing the valuable difluoromethylphenyl moiety into complex molecular architectures. The presence of the iodine atom at the para position offers a reactive handle for a wide array of cross-coupling reactions, making it an indispensable tool for medicinal chemists. This technical guide provides an in-depth overview of the molecular properties, synthesis, and applications of this compound, with a focus on its practical utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a halogenated aromatic compound with the following key identifiers and properties.

| Property | Value | Source |

| Chemical Formula | C₇H₅F₂I | [1][2][3] |

| Molecular Weight | 254.02 g/mol | [1][2][4] |

| CAS Number | 1214372-82-3 | [1][2][4] |

| IUPAC Name | This compound | [3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Boiling Point | Not experimentally determined. For comparison, the boiling point of the analogous 1-iodo-4-(trifluoromethyl)benzene is 185-186 °C at 745 mmHg.[5][6] | N/A |

| Melting Point | Not experimentally determined. For comparison, the melting point of 1-iodo-4-(trifluoromethyl)benzene is -8.33 °C.[5] | N/A |

| Solubility | Insoluble in water. Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | [5] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its preparation can be conceptualized through established methodologies for the difluoromethylation of aryl halides. A plausible synthetic route involves the difluoromethylation of a suitable 4-iodobenzene precursor.

One common approach for introducing the difluoromethyl group involves the use of a difluoromethylating agent, such as diethyl (difluoromethyl)phosphonate, in the presence of a suitable base. The general workflow for such a synthesis is outlined below.

Conceptual Synthetic Workflow

Caption: Plausible synthetic routes to fluorinated iodobenzene derivatives.

Experimental Protocol: A General Procedure for Deoxyfluorination

The following is a generalized protocol for the deoxyfluorination of an aryl aldehyde, which represents a viable method for the synthesis of this compound from 4-iodobenzaldehyde.

Objective: To synthesize this compound via the deoxyfluorination of 4-iodobenzaldehyde.

Materials:

-

4-Iodobenzaldehyde

-

Diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 4-iodobenzaldehyde (1.0 equivalent) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Fluorinating Agent: Slowly add DAST (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Caution: DAST is toxic and corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet in the region of 6.5-7.5 ppm for the -CHF₂ proton, with a characteristic ¹J(H,F) coupling constant of approximately 50-60 Hz. The aromatic protons will appear as two doublets in the aromatic region (7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show a triplet for the -CHF₂ carbon at around 110-120 ppm due to the one-bond coupling with the two fluorine atoms. The aromatic carbons will appear in the range of 120-140 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to exhibit a doublet in the region of -90 to -120 ppm, corresponding to the two equivalent fluorine atoms of the -CHF₂ group, coupled to the single proton.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands for the aromatic C-H stretching vibrations (3100-3000 cm⁻¹), C-F stretching vibrations (1100-1000 cm⁻¹), and C-I stretching vibrations (around 500 cm⁻¹). The out-of-plane C-H bending vibrations for a 1,4-disubstituted benzene ring are expected in the 850-800 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 254. A characteristic isotopic pattern for iodine (¹²⁷I) will be observed. Fragmentation patterns would likely involve the loss of fluorine and the difluoromethyl group.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The difluoromethyl group can enhance a compound's metabolic stability, lipophilicity, and ability to participate in hydrogen bonding, which are all critical parameters in drug design.

The reactive iodine atom allows for the facile introduction of the difluoromethylphenyl moiety into various scaffolds using transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This enables the rapid generation of compound libraries for high-throughput screening and lead optimization.

Caption: Role of this compound in drug discovery.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the following precautions should be taken based on the known hazards of similar halogenated aromatic compounds.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing fires.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a strategically important building block in medicinal chemistry and drug discovery. Its unique combination of a difluoromethyl group, which can act as a lipophilic hydrogen bond donor, and a reactive iodine atom makes it a versatile tool for the synthesis of novel therapeutic agents. While detailed experimental data for this specific compound is somewhat limited in the public domain, its properties and reactivity can be reliably inferred from closely related analogues. As the demand for more effective and safer drugs continues to grow, the utility of specialized building blocks like this compound is poised to expand, enabling the development of the next generation of innovative medicines.

References

-

Supporting Information - AWS. (n.d.). Retrieved from [Link]

-

American Elements. (n.d.). This compound | CAS 1214372-82-3. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1-(Difluoromethoxy)-4-iodobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoroiodobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved from [Link]

-

DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. Retrieved from [Link]

- Google Patents. (n.d.). EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.

-

PubChem. (n.d.). 1,2-Difluoro-4-iodobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

- Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

- Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

Sources

- 1. This compound | 1214372-82-3 [chemicalbook.com]

- 2. This compound | 1214372-82-3 | PYB37282 [biosynth.com]

- 3. americanelements.com [americanelements.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 1-Iodo-4-(trifluoromethyl)benzene(455-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

Introduction: The Strategic Value of 1-(Difluoromethyl)-4-iodobenzene in Modern Synthesis

An In-depth Technical Guide to the Safe Handling and Application of 1-(Difluoromethyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This compound is a specialized aromatic building block of significant interest in medicinal chemistry, agrochemical science, and materials research. Its utility is derived from the unique and synergistic properties of its two key functional groups. The difluoromethyl (-CHF₂) group serves as a bioisostere for hydroxyl or thiol groups, offering a lipophilic and metabolically stable alternative that can enhance a molecule's pharmacokinetic profile.[1][2] Concurrently, the iodo-substituent provides a highly versatile reactive handle, primarily for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. Understanding the nuanced safety and handling requirements of this reagent is paramount to exploiting its synthetic potential responsibly and effectively.

This guide provides a comprehensive technical overview for laboratory professionals, moving beyond mere procedural steps to explain the causality behind recommended safety protocols and experimental design.

Section 1: Hazard Identification and GHS Classification

While a specific, universally adopted Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, a robust hazard assessment can be constructed by examining structurally analogous compounds. Aryl iodides and compounds bearing the difluoromethyl group frequently exhibit irritant properties and may have uncharacterized toxicological profiles.[3][4][5] Based on aggregated data from similar chemical entities, the following GHS classifications should be conservatively assumed.

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

|---|---|---|---|

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 (!) |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 (!) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Warning | GHS07 (!) |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | GHS07 (!) |

This table represents a conservative hazard assessment based on data from structurally related compounds.[3][4][5][6][7] Always consult the specific SDS provided by your supplier.

The primary hazards are associated with irritant effects upon direct contact or inhalation.[4][8] The long-term toxicological properties have not been fully investigated, warranting a cautious approach that minimizes all routes of exposure.

Section 2: Exposure Controls & Personal Protection

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[9] This is the primary engineering control to prevent inhalation of any vapors or aerosols and to contain potential spills. The facility should also be equipped with an eyewash station and a safety shower in close proximity to the work area.[10]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist but a critical system to shield the researcher from chemical exposure.[11][12]

Table 2: Required Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale for Use |

|---|---|---|

| Eye & Face | Safety goggles with side shields or a full-face shield.[11][12][13] | Protects against splashes and accidental contact with the eyes, preventing serious irritation.[4] |

| Hand | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact to prevent irritation.[14] Check glove manufacturer data for breakthrough times. |

| Body | Flame-resistant laboratory coat. | Protects skin and personal clothing from minor spills and contamination. |

| Respiratory | Not required if work is performed within a certified fume hood. | A fume hood provides adequate respiratory protection from vapors.[11][15] |

Always inspect PPE for integrity before use and replace if damaged.[12]

Section 3: Safe Handling and Storage Procedures

Adherence to a strict handling protocol is essential for mitigating the risks associated with this compound.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Don the required PPE as detailed in Table 2.

-

Weighing & Transfer: If the compound is a liquid, use a calibrated syringe or pipette for transfer. If it is a solid, use a spatula. Conduct all transfers over a tray or secondary containment to catch any spills.

-

Reaction Setup: Add the reagent to the reaction vessel slowly and in a controlled manner. Ensure the vessel is securely clamped. If the reaction is to be heated, use a well-controlled heating mantle and a condenser to prevent vapor release.

-

Post-Handling: Tightly seal the source container immediately after use. Clean any contaminated glassware and surfaces. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste stream. Wash hands thoroughly with soap and water.[9][14]

Caption: Workflow for the safe handling of this compound.

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark location.[7][16] It should be kept in a designated area for halogenated organic compounds, away from strong oxidizing agents and incompatible materials.[14] Storage at 2-8°C is often recommended to ensure long-term stability.[7][16]

Section 4: First Aid and Emergency Procedures

In Case of Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] If irritation persists, seek medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air.[8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Management: In the event of a spill, evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[9] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[17][18] Ventilate the area and wash the spill site once the material has been completely removed. Do not allow the chemical to enter drains.[17][18]

Section 5: Chemical Properties and Reactivity

Table 3: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅F₂I | PubChem |

| Molecular Weight | 270.02 g/mol | Sigma-Aldrich[7] |

| Appearance | Liquid or solid (form may vary) | Sigma-Aldrich[7] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | Sigma-Aldrich[7] |

| InChI Key | KBNPQVHJUYEJIZ-UHFFFAOYSA-N | Sigma-Aldrich[7] |

Note: Physical properties like boiling and melting points are not consistently reported and should be referenced from the supplier-specific SDS.

The reactivity of this compound is dominated by the carbon-iodine bond, which is susceptible to a wide range of transition-metal-catalyzed cross-coupling reactions. This makes it an excellent precursor for introducing the difluoromethylphenyl moiety into complex molecules.

Caption: Common reactivity pathways for this compound.

Section 6: Disposal Considerations

All waste containing this compound, including excess reagent, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.[18]

-

Containerize: Collect waste in a clearly labeled, sealed container suitable for hazardous materials.[17][18]

-

Labeling: The label must clearly identify the contents as "Hazardous Waste: this compound".

-

Disposal: Arrange for pickup and disposal by a licensed environmental waste management company.[17] Adhere strictly to all local, state, and federal regulations.[18] Under no circumstances should this chemical be disposed of down the drain or in general trash.[17][18]

Section 7: Application & Representative Experimental Protocol

Application in Drug and Agrochemical Development: The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold, a structure accessible from precursors like this compound, is a cornerstone of modern fungicides, including commercial products like Bixafen and Fluxapyroxad.[19][20] The difluoromethyl group is critical to the biological activity of these compounds. In drug discovery, the difluoromethylphenyl motif is incorporated to modulate properties like potency, selectivity, and metabolic stability in drug candidates targeting a range of diseases.[21][22]

Representative Protocol: Suzuki-Miyaura Cross-Coupling This protocol provides a general methodology for the palladium-catalyzed coupling of this compound with an arylboronic acid. Note: This is a representative example. The specific conditions, catalyst, base, and solvent may require optimization for different substrates.

-

Reagent Preparation: In a fume hood, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) to an oven-dried reaction flask equipped with a magnetic stir bar.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Under a positive pressure of inert gas, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture to the target temperature (e.g., 80-100°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

-

Waste Disposal: Collect all aqueous and organic waste streams in separate, labeled hazardous waste containers for proper disposal.

This protocol illustrates a standard transformation where the safe handling practices discussed in this guide are directly applicable at every step, from reagent weighing to final waste disposal.

References

-

PubChem. (n.d.). 1-(Difluoromethoxy)-4-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroiodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

-

Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

-